molecular formula H2O4SSr B048449 Strontium sulfate CAS No. 7759-02-6

Strontium sulfate

Cat. No. B048449
Key on ui cas rn: 7759-02-6
M. Wt: 185.70 g/mol
InChI Key: YRYBAJBFCZKSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05395806

Procedure details

Another production method for strontium carbonate entails reacting the naturally occurring strontium sulfate with sodium carbonate in aqueous solution to form sodium sulfate and strontium carbonate. The sodium sulfate has a much higher solubility in water than strontium carbonate, so filtration and washing will yield a solid strontium carbonate essentially free of sodium sulfate. Once again, this method yields a fine, fluffy, low bulk density powder which is not free flowing.
Name
strontium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
strontium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium sulfate
Name
strontium carbonate

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Sr+2:5].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Sr+2].C(=O)([O-])[O-].[Na+:16].[Na+]>>[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Na+:16].[Na+:16].[C:1](=[O:2])([O-:4])[O-:3].[Sr+2:5] |f:0.1,2.3,4.5.6,7.8.9,10.11|

Inputs

Step One
Name
strontium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Sr+2]
Step Two
Name
strontium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Sr+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
sodium sulfate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
strontium carbonate
Type
product
Smiles
C([O-])([O-])=O.[Sr+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.